molecular formula C7H4BrF4N B1376408 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline CAS No. 1262198-06-0

3-Bromo-2-fluoro-5-(trifluoromethyl)aniline

Cat. No. B1376408
CAS RN: 1262198-06-0
M. Wt: 258.01 g/mol
InChI Key: OBABHSMSXVXOOD-UHFFFAOYSA-N
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Description

“3-Bromo-2-fluoro-5-(trifluoromethyl)aniline” is a chemical compound that is used in the synthesis and biochemical evaluation of a series of inhibitors . It has a molecular formula of CHBrFN .


Synthesis Analysis

The preparation process of 3-bromine-5-trifluoro methyl aniline involves raw material with 4-bromo-2-trifluro toluidine, successively through acetylize, nitrated, deacetylation, deaminizating and reduction preparation . The overall yield of the process is 43 percent .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H5BrF3N . It has an average mass of 240.020 Da and a monoisotopic mass of 238.955734 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.7±0.1 g/cm3, boiling point of 231.2±40.0 °C at 760 mmHg, vapour pressure of 0.1±0.5 mmHg at 25°C, enthalpy of vaporization of 46.8±3.0 kJ/mol, flash point of 93.6±27.3 °C, index of refraction of 1.522, molar refractivity of 43.2±0.3 cm3 .

Scientific Research Applications

Vibrational Analysis and Material Applications

The vibrational properties of compounds related to 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline, such as 4-bromo-3-(trifluoromethyl)aniline, have been studied for their potential use in non-linear optical (NLO) materials. These studies include experimental and theoretical vibrational analysis using Fourier Transform-Infrared and Fourier Transform-Raman techniques. This research is significant in understanding the molecular structure and potential applications in materials science, particularly in the development of NLO materials (Revathi et al., 2017).

Catalysis and Synthesis Applications

This compound has been identified as a useful monodentate transient directing group (MonoTDG) in catalytic processes. This compound enables Ruthenium(II)-catalyzed intermolecular direct ortho-C-H imidation of benzaldehydes. This catalytic process is efficient and exhibits good functional group tolerance, useful for synthesizing diverse molecular scaffolds like quinazoline and fused isoindolinone (Wu et al., 2021).

Chemoselective Functionalization

The chemoselective functionalization of compounds similar to this compound, specifically 5-bromo-2-chloro-3-fluoropyridine, has been demonstrated. This research highlights the selective substitution reactions under different conditions, which is pivotal in synthetic chemistry for developing specific and targeted chemical reactions (Stroup et al., 2007).

Coordination Chemistry and Biological Activity

Studies on Cu(II) and Pd(II) complexes with F, CF3 bearing 3,5-di-tert-butylsalicylaldimines, which are based on derivatives of this compound, have shown promising results. These complexes have been characterized and analyzed for their redox-reactivity and antiproliferative activities. Such research is essential in the development of potential pharmaceuticals and understanding the biological activities of these compounds (Kasumov et al., 2016).

Safety and Hazards

“3-Bromo-2-fluoro-5-(trifluoromethyl)aniline” is toxic in contact with skin. It is harmful if swallowed or inhaled. It causes skin irritation and serious eye irritation .

properties

IUPAC Name

3-bromo-2-fluoro-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF4N/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBABHSMSXVXOOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201243342
Record name 3-Bromo-2-fluoro-5-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201243342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262198-06-0
Record name 3-Bromo-2-fluoro-5-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262198-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-fluoro-5-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201243342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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